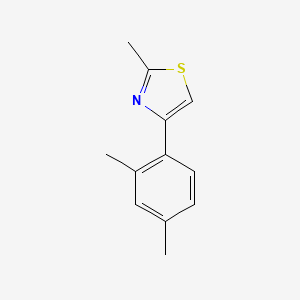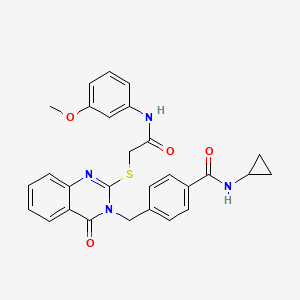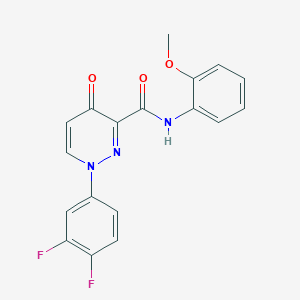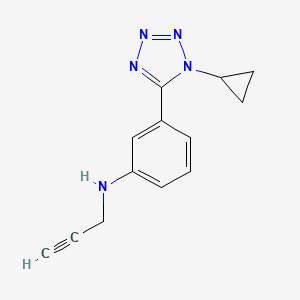
4-(2,4-Dimethylphenyl)-2-methyl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Dimethylphenyl)-2-methyl-1,3-thiazole, also known as DMTT, is a chemical compound that belongs to the thiazole family. It is a heterocyclic organic compound that contains both sulfur and nitrogen atoms in its ring structure. DMTT has been the subject of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 4-(2,4-Dimethylphenyl)-2-methyl-1,3-thiazole is not fully understood yet. However, it has been suggested that 4-(2,4-Dimethylphenyl)-2-methyl-1,3-thiazole may act as an inhibitor of certain enzymes, such as tyrosine kinases, which are involved in the regulation of cell growth and proliferation. By inhibiting these enzymes, 4-(2,4-Dimethylphenyl)-2-methyl-1,3-thiazole may prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
4-(2,4-Dimethylphenyl)-2-methyl-1,3-thiazole has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 4-(2,4-Dimethylphenyl)-2-methyl-1,3-thiazole can induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that 4-(2,4-Dimethylphenyl)-2-methyl-1,3-thiazole can inhibit the growth of tumors in animal models. Furthermore, 4-(2,4-Dimethylphenyl)-2-methyl-1,3-thiazole has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One of the advantages of using 4-(2,4-Dimethylphenyl)-2-methyl-1,3-thiazole in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Another advantage is its versatility, as 4-(2,4-Dimethylphenyl)-2-methyl-1,3-thiazole can be modified to incorporate various functional groups for specific applications. However, one limitation of using 4-(2,4-Dimethylphenyl)-2-methyl-1,3-thiazole is its potential toxicity, as high doses of the compound have been shown to cause cell death in non-cancerous cells. Therefore, caution should be taken when handling and using 4-(2,4-Dimethylphenyl)-2-methyl-1,3-thiazole in lab experiments.
将来の方向性
There are several future directions for the research on 4-(2,4-Dimethylphenyl)-2-methyl-1,3-thiazole. One direction is the development of new synthetic methods for the production of 4-(2,4-Dimethylphenyl)-2-methyl-1,3-thiazole and its derivatives. Another direction is the investigation of the potential applications of 4-(2,4-Dimethylphenyl)-2-methyl-1,3-thiazole in other fields, such as energy storage and catalysis. Furthermore, the elucidation of the mechanism of action of 4-(2,4-Dimethylphenyl)-2-methyl-1,3-thiazole and its derivatives may lead to the development of new drugs for the treatment of cancer and other diseases.
合成法
The synthesis of 4-(2,4-Dimethylphenyl)-2-methyl-1,3-thiazole can be achieved through various methods. One of the most common methods is the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with 2,4-dimethylphenyl isothiocyanate. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as acetonitrile. The product is then purified through column chromatography to obtain pure 4-(2,4-Dimethylphenyl)-2-methyl-1,3-thiazole.
科学的研究の応用
4-(2,4-Dimethylphenyl)-2-methyl-1,3-thiazole has been studied for its potential applications in various fields, including material science, organic electronics, and medicinal chemistry. In material science, 4-(2,4-Dimethylphenyl)-2-methyl-1,3-thiazole has been used as a building block for the synthesis of novel polymers with interesting properties, such as high thermal stability and conductivity. In organic electronics, 4-(2,4-Dimethylphenyl)-2-methyl-1,3-thiazole has been used as a dopant for the fabrication of organic field-effect transistors with improved performance. In medicinal chemistry, 4-(2,4-Dimethylphenyl)-2-methyl-1,3-thiazole has been investigated for its potential as an anticancer agent and as a lead compound for the development of new drugs.
特性
IUPAC Name |
4-(2,4-dimethylphenyl)-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS/c1-8-4-5-11(9(2)6-8)12-7-14-10(3)13-12/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDSRZQJALIZTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethylphenyl)-2-methyl-1,3-thiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2439569.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2439572.png)

![[4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2439576.png)

![N-[(4-chlorophenyl)methyl]-N',N'-diethylpropane-1,3-diamine](/img/structure/B2439579.png)

![N-[3-[3-(4-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2439584.png)


![1-(4-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/no-structure.png)

![Ethyl 2-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2439590.png)